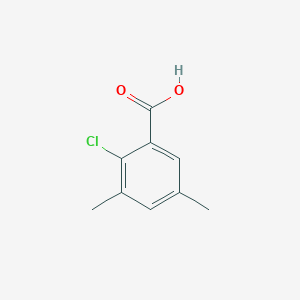

2-Chloro-3,5-dimethylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3,5-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-5-3-6(2)8(10)7(4-5)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGVTFBEPPAAAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(=O)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679222 | |

| Record name | 2-Chloro-3,5-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90649-75-5 | |

| Record name | 2-Chloro-3,5-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-3,5-dimethylbenzoic Acid

Abstract

Introduction and Retrosynthetic Analysis

2-Chloro-3,5-dimethylbenzoic acid is a substituted aromatic carboxylic acid with potential applications as a building block in the synthesis of pharmaceuticals and other fine chemicals. Its specific substitution pattern offers a unique scaffold for the development of novel molecules. This guide explores the most plausible synthetic pathways to access this target molecule, starting from readily available precursors.

A retrosynthetic analysis of this compound suggests two primary disconnection approaches, as illustrated below:

Figure 1: Retrosynthetic analysis of this compound.

Based on this analysis, the two forward synthetic strategies are:

-

Route A: Directed ortho-Chlorination of 3,5-Dimethylbenzoic Acid. This approach involves the selective introduction of a chlorine atom at the C2 position of the 3,5-dimethylbenzoic acid backbone.

-

Route B: Oxidation of 2-Chloro-3,5-dimethyltoluene. This strategy relies on the oxidation of a methyl group of a pre-chlorinated toluene derivative.

This guide will provide a detailed exploration of both routes, including the synthesis of the necessary starting materials.

Synthesis of Key Starting Materials

Synthesis of 3,5-Dimethylbenzoic Acid

The starting material for Route A, 3,5-dimethylbenzoic acid, can be efficiently prepared from mesitylene (1,3,5-trimethylbenzene) via oxidation.

Figure 2: Synthesis of 3,5-Dimethylbenzoic acid from Mesitylene.

Protocol for the Synthesis of 3,5-Dimethylbenzoic Acid:

A robust method for this transformation is the liquid-phase air oxidation catalyzed by a cobalt salt in an acetic acid solvent[1].

| Reagent/Parameter | Quantity/Value |

| Mesitylene | 1.0 mol |

| Acetic Acid | 500 mL |

| Cobalt(II) Acetate Tetrahydrate | 0.02 mol |

| Compressed Air | Continuous flow |

| Temperature | 100-150 °C |

| Pressure | 0.1-0.5 MPa |

Step-by-Step Procedure:

-

Charge a suitable oxidation reactor with mesitylene, acetic acid, and cobalt(II) acetate tetrahydrate.

-

Seal the reactor and begin stirring.

-

Introduce compressed air into the mixture while heating to the desired temperature and pressure.

-

Maintain the reaction under these conditions, monitoring the off-gas for oxygen content to determine the reaction's completion.

-

Upon completion, cool the reactor and vent the pressure.

-

The product mixture is then subjected to crystallization by cooling, followed by filtration to isolate the crude 3,5-dimethylbenzoic acid.

-

The crude product can be further purified by rectification or recrystallization from a suitable solvent like ethanol.

Causality of Experimental Choices:

-

Cobalt(II) Acetate: This acts as a catalyst to initiate and propagate the radical chain oxidation of the methyl group.

-

Acetic Acid: Serves as a solvent that is stable under the oxidative conditions and aids in the dissolution of the reactants and catalyst.

-

Temperature and Pressure: These parameters are optimized to ensure a reasonable reaction rate while minimizing side reactions such as the over-oxidation to isophthalic acid derivatives.

Synthesis of 2-Chloro-3,5-dimethyltoluene

The precursor for Route B, 2-chloro-3,5-dimethyltoluene, can be synthesized from 3,5-dimethylaniline via a Sandmeyer reaction.

Figure 3: Synthesis of 2-Chloro-3,5-dimethyltoluene.

Proposed Synthetic Routes to this compound

Route A: Directed ortho-Chlorination of 3,5-Dimethylbenzoic Acid

This route offers a potentially more direct and atom-economical approach. The key challenge lies in achieving regioselective chlorination at the C2 position, which is sterically hindered and electronically influenced by the carboxyl and methyl groups. A powerful strategy to overcome this is Directed ortho-Metalation (DoM)[2][3][4][5][6].

Figure 4: Proposed synthesis via Directed ortho-Metalation.

Proposed Protocol:

| Reagent/Parameter | Molar Equivalent |

| 3,5-Dimethylbenzoic acid | 1.0 |

| sec-Butyllithium (s-BuLi) | 2.2 |

| TMEDA | 2.2 |

| Hexachloroethane (C2Cl6) | 1.2 |

| Solvent | Anhydrous THF |

| Temperature | -78 °C |

Step-by-Step Procedure:

-

To a solution of 3,5-dimethylbenzoic acid in anhydrous THF under an inert atmosphere (argon or nitrogen) at -78 °C, add TMEDA.

-

Slowly add s-BuLi while maintaining the temperature at -78 °C. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the C2 position.

-

Stir the resulting solution at -78 °C for 2 hours to ensure complete lithiation.

-

Add a solution of hexachloroethane in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to stir at -78 °C for an additional 3 hours and then warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Acidify the aqueous layer with 2M HCl and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Scientific Rationale:

-

Directed Metalation Group (DMG): The carboxylate group, formed in situ, acts as a powerful DMG, directing the lithiation to the adjacent ortho position[2][6].

-

s-BuLi/TMEDA: This combination is a strong, non-nucleophilic base system capable of deprotonating the aromatic ring. TMEDA chelates the lithium ion, increasing the basicity of the butyl anion.

-

Hexachloroethane: This serves as an efficient electrophilic chlorine source.

Route B: Oxidation of 2-Chloro-3,5-dimethyltoluene

This classical approach is contingent on the availability or synthesis of the chlorinated precursor. The oxidation of a methyl group on a substituted toluene to a carboxylic acid is a well-established transformation.

Figure 5: Proposed synthesis via oxidation.

Proposed Protocol:

| Reagent/Parameter | Value |

| 2-Chloro-3,5-dimethyltoluene | 1.0 equivalent |

| Potassium Permanganate (KMnO4) | 3.0-4.0 equivalents |

| Solvent | Water/Pyridine mixture |

| Temperature | Reflux |

Step-by-Step Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 2-chloro-3,5-dimethyltoluene in a mixture of water and pyridine.

-

Heat the mixture to reflux and add potassium permanganate portion-wise over several hours. The purple color of the permanganate will disappear as it is consumed.

-

After the addition is complete, continue refluxing until the purple color persists, indicating the end of the reaction.

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.

-

Acidify the filtrate with concentrated HCl until a precipitate forms.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mechanistic Considerations:

-

Potassium Permanganate: A strong oxidizing agent that can effectively oxidize alkyl chains on an aromatic ring to carboxylic acids.

-

Pyridine: Acts as a co-solvent to increase the solubility of the organic starting material in the aqueous medium.

-

Heat: Provides the necessary activation energy for the oxidation reaction to proceed at a reasonable rate.

Purification and Characterization

The final product, this compound, should be a solid at room temperature. Purification can be achieved through standard laboratory techniques.

Purification Methods:

-

Recrystallization: A suitable solvent system, such as an ethanol/water or toluene/heptane mixture, should be used to obtain a crystalline solid.

-

Column Chromatography: For smaller scales or to remove closely related impurities, silica gel chromatography with a hexane/ethyl acetate eluent system can be employed.

Characterization Data:

The identity and purity of the synthesized this compound (CAS: 90649-75-5) should be confirmed by a combination of spectroscopic methods and physical constant determination[7][8].

| Property | Expected Value/Data | Source |

| Molecular Formula | C9H9ClO2 | - |

| Molecular Weight | 184.62 g/mol | - |

| Appearance | White to off-white solid | - |

| Melting Point | To be determined experimentally | - |

| ¹H NMR | Expected signals for aromatic protons and two methyl groups. | Data available from supplier[7] |

| ¹³C NMR | Expected signals for aromatic carbons, methyl carbons, and a carboxyl carbon. | Data available from supplier[7] |

| Mass Spectrometry | M+ peak at m/z 184 and M+2 peak at m/z 186 (approx. 3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes). | - |

| Infrared (IR) | Characteristic C=O stretch for carboxylic acid (approx. 1700 cm⁻¹) and broad O-H stretch (approx. 2500-3300 cm⁻¹). | - |

Safety Precautions

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

organolithium Reagents (s-BuLi): Extremely pyrophoric and react violently with water. Must be handled under an inert atmosphere.

-

Potassium Permanganate: A strong oxidizing agent. Avoid contact with combustible materials.

-

Hexachloroethane: Toxic and an irritant. Handle with care.

-

Solvents (THF, Pyridine, etc.): Flammable and have associated health risks. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This technical guide has outlined two scientifically sound and plausible synthetic routes for the preparation of this compound. Route A, utilizing Directed ortho-Metalation, represents a more modern and potentially highly regioselective strategy. Route B offers a more traditional approach via the oxidation of a chlorinated precursor. The choice of route will depend on the availability of starting materials, the scale of the synthesis, and the specific capabilities of the laboratory. The provided protocols, along with the discussion of the underlying chemical principles, are intended to provide a solid foundation for the successful synthesis and characterization of this target molecule.

References

- 1. CN102336658A - Production method of 3,5-dimethylbenzoic acid - Google Patents [patents.google.com]

- 2. Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Directed Ortho Metalation [organic-chemistry.org]

- 4. uwindsor.ca [uwindsor.ca]

- 5. grokipedia.com [grokipedia.com]

- 6. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. 90649-75-5|this compound|BLD Pharm [bldpharm.com]

- 8. 90649-75-5 | this compound | Boroncore [boroncore.com]

physicochemical properties of 2-Chloro-3,5-dimethylbenzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3,5-dimethylbenzoic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the (CAS No. 90649-75-5). Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's characteristics. We delve into its structural and spectroscopic profile, acid-base properties, and solubility, underpinned by detailed, field-proven experimental protocols. The causality behind experimental choices is explained to ensure that the described methodologies serve as self-validating systems for robust characterization. All key data and claims are supported by authoritative references.

Compound Identification and Molecular Structure

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a chlorine atom and two methyl groups on the benzoic acid framework, dictates its chemical reactivity, solubility, and interaction with biological systems. Understanding this structure is the first step in any scientific investigation.

-

IUPAC Name: this compound

-

CAS Number: 90649-75-5[1]

-

Molecular Formula: C₉H₉ClO₂

-

Molecular Weight: 184.62 g/mol [2]

Caption: 2D Molecular Structure of this compound.

Core Physicochemical Properties

A summary of the core physical and chemical properties is essential for handling, formulation, and experimental design. While extensive experimental data for this specific isomer is not widely published, the fundamental properties can be calculated or estimated based on its structure.

| Property | Value / Description | Source / Method |

| Physical State | Solid, likely a crystalline powder. | Inferred from similar compounds[3][4] |

| Molecular Weight | 184.62 g/mol | PubChem[2] |

| Melting Point | Not experimentally reported. | - |

| Boiling Point | Not experimentally reported. | - |

| pKa (acidic) | Estimated: ~3.5 - 4.5 | Estimated based on benzoic acid (4.2) and substituent effects. |

| Solubility | Insoluble in water; Soluble in organic solvents like methanol, ethanol, DMSO. | Inferred from similar benzoic acids[3][5] |

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is the cornerstone of chemical identification. The following sections describe the expected spectral characteristics for this compound, providing a benchmark for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR (Proton NMR):

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm). Its chemical shift can be concentration-dependent and the peak may not be observed after a D₂O shake.

-

Aromatic Protons (Ar-H): The two aromatic protons are not equivalent and would appear as two distinct signals, likely doublets due to splitting from each other, in the range of 7.0-8.0 ppm.

-

Methyl Protons (-CH₃): Two sharp singlets, each integrating to 3 protons, expected in the range of 2.2-2.6 ppm. They are singlets because they have no adjacent protons.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon (-C=O): Expected in the range of 165-175 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons due to the molecule's asymmetry. The carbon attached to the chlorine (C-Cl) and the carboxyl group (C-COOH) will be significantly shifted. Typical range: 120-140 ppm.

-

Methyl Carbons (-CH₃): Two signals in the aliphatic region, typically around 15-25 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band around 1680-1710 cm⁻¹.

-

C-Cl Stretch: A peak in the fingerprint region, typically between 600 and 800 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Caption: Logic of complementary spectroscopic characterization methods.

Experimental Protocols: A Practical Guide

This section provides actionable, step-by-step protocols for determining the key physicochemical properties in a laboratory setting. These methods are designed to be robust and self-validating.

Protocol: Melting Point Determination (Capillary Method)

Causality: The melting point is a fundamental indicator of purity. A sharp melting range suggests a pure compound, while a broad and depressed range indicates the presence of impurities.

-

Sample Preparation: Finely powder a small amount of the dry crystalline sample.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Heating:

-

Rapid Scan: Heat rapidly to determine an approximate melting range.

-

Accurate Scan: Cool the apparatus and repeat with a fresh sample, heating slowly (1-2 °C per minute) as you approach the approximate range.

-

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

Protocol: Determination of pKa via Potentiometric Titration

Causality: The pKa is the negative log of the acid dissociation constant and is a critical parameter for predicting a compound's ionization state at a given pH. This is vital for drug development, as ionization affects solubility, absorption, and receptor binding. Potentiometric titration provides a highly accurate method for its determination.

Caption: Experimental workflow for pKa determination via potentiometric titration.

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent system (e.g., a methanol/water mixture) to ensure complete solubility.

-

Titrant Preparation: Prepare a standardized solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH).

-

Apparatus Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00).

-

Titration:

-

Immerse the calibrated pH electrode and a temperature probe into the analyte solution.

-

Begin adding the NaOH titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, stir the solution and record the stable pH reading. Continue well past the expected equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Identify the equivalence point (the point of steepest inflection). This can be done visually or by calculating the first derivative of the curve.

-

The half-equivalence point occurs at exactly half the volume of NaOH required to reach the equivalence point.

-

The pKa of the acid is equal to the pH of the solution at the half-equivalence point.

-

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, precautions for similar chlorinated benzoic acids should be followed.

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7]

-

Hazards: May cause skin, eye, and respiratory irritation.[5][8] Avoid creating dust.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

- 1. 90649-75-5|this compound|BLD Pharm [bldpharm.com]

- 2. 2-Chloro-4,5-dimethylbenzoic acid | C9H9ClO2 | CID 349710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-Dimethylbenzoic acid CAS#: 499-06-9 [m.chemicalbook.com]

- 4. 160330500 [thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

2-Chloro-3,5-dimethylbenzoic acid CAS number 90649-75-5

An In-Depth Technical Guide to 2-Chloro-3,5-dimethylbenzoic acid (CAS: 90649-75-5)

A Note from the Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on this compound. Given the specialized nature of this compound, publicly available data is limited. Consequently, this guide synthesizes direct information where available with expert-driven extrapolation from structurally analogous compounds. Our approach is grounded in established principles of organic chemistry and medicinal chemistry to provide a robust and practical resource. We will clearly differentiate between experimentally verified data for the target molecule and scientifically sound postulations based on related chemical entities.

Compound Identity and Strategic Importance

This compound, with the CAS number 90649-75-5, is a substituted aromatic carboxylic acid. Its structure, featuring a chlorine atom and two methyl groups on the benzoic acid core, makes it a potentially valuable intermediate in organic synthesis. While specific applications for this exact isomer are not widely documented, the broader class of substituted chlorobenzoic acids serves as critical building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4] The strategic placement of the chloro and methyl substituents can significantly influence the physicochemical properties and biological activity of derivative compounds, making it a molecule of interest for exploratory synthesis and drug discovery programs.[1][5]

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and chemical properties is fundamental for its application in research and development.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 90649-75-5 | [6][7] |

| Molecular Formula | C₉H₉ClO₂ | [7][8] |

| Molecular Weight | 184.62 g/mol | [7] |

| Melting Point | 138.3-139.9 °C | [6] |

| Boiling Point | Data not available | |

| Solubility | Insoluble in water (predicted) | [9] |

| pKa | Data not available |

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.[10]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The two aromatic protons would appear as singlets or a closely coupled system in the aromatic region (typically δ 7-8 ppm). The two methyl groups would likely appear as distinct singlets in the aliphatic region (around δ 2.2-2.5 ppm). The acidic proton of the carboxylic acid group would be a broad singlet at a downfield chemical shift (δ 10-13 ppm).

-

¹³C NMR: The carbon NMR spectrum would show nine distinct signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 170-180 ppm). The aromatic carbons would appear in the range of 120-145 ppm, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The two methyl carbons would have signals in the aliphatic region (around 20 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid at approximately 2500-3300 cm⁻¹. A sharp C=O stretching band would be prominent around 1700 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups would be observed around 2850-3100 cm⁻¹. The C-Cl stretching vibration would appear in the fingerprint region, typically below 800 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 184 and an M+2 peak at m/z 186 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. Fragmentation would likely involve the loss of the carboxylic acid group and other characteristic fragments.

Proposed Synthesis Methodology

A direct, published synthesis for this compound is not readily found in the literature. However, a plausible and efficient route can be designed based on established organic chemistry principles: the electrophilic aromatic substitution (chlorination) of 3,5-dimethylbenzoic acid.

Retrosynthetic Analysis and Strategy

The target molecule can be disconnected at the C-Cl bond, leading back to the readily available starting material, 3,5-dimethylbenzoic acid. The two methyl groups are meta-directing for electrophilic aromatic substitution, while the carboxylic acid group is also a meta-director. This directing effect favors substitution at the C2, C4, and C6 positions. Due to steric hindrance from the adjacent carboxylic acid group, substitution at the C2 position is expected to be a significant product.

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a guideline and should be optimized based on experimental observations.

Materials:

-

N-Chlorosuccinimide (NCS) (1.1 eq)

-

Glacial Acetic Acid (solvent)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethylbenzoic acid in glacial acetic acid.

-

Chlorination: To the stirred solution, add N-Chlorosuccinimide in one portion at room temperature. The use of NCS is a milder and more selective method for chlorination compared to using chlorine gas.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Quenching and Extraction: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. Determine the melting point.

Potential Applications in Research and Development

The utility of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules with desired biological activities or material properties.[2]

Pharmaceutical Synthesis

Substituted benzoic acids are prevalent scaffolds in medicinal chemistry.[5] The presence of the chlorine atom can enhance lipophilicity and metabolic stability, while the methyl groups can provide steric bulk and modulate binding to biological targets.[1] This compound could be a precursor for the synthesis of:

-

Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a substituted benzoic acid core.[4]

-

Anticancer Agents: The benzoic acid moiety is found in various compounds investigated for their anticancer properties, potentially through the inhibition of specific signaling pathways.[1]

-

Antimicrobial Agents: Halogenated aromatic compounds have been explored for their antibacterial and antifungal activities.

Agrochemical Development

Chlorinated aromatic compounds are integral to the development of many pesticides and herbicides.[4] The specific substitution pattern of this compound could be explored for the synthesis of novel active ingredients with improved efficacy and selectivity.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. The following information is based on the safety profiles of structurally related compounds like 2,5-dimethylbenzoic acid and other chlorobenzoic acids.[9][13][14]

Hazard Identification (Anticipated)

| Hazard Class | Precautionary Statement |

| Skin Corrosion/Irritation | Causes skin irritation.[9][15] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[9][15] |

| Acute Toxicity (Oral) | May be harmful if swallowed.[9] |

| Specific target organ toxicity (single exposure) | May cause respiratory irritation.[9] |

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the laboratory.

Conclusion and Future Directions

This compound is a chemical compound with limited currently documented research and applications. However, based on the well-established utility of its structural analogs, it holds significant potential as a building block in the synthesis of novel pharmaceuticals and agrochemicals. This guide provides a foundational understanding of its known properties, a plausible synthetic route, and anticipated applications and safety considerations. Further experimental work is necessary to fully characterize this compound and explore its synthetic utility and potential biological activities.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Preparation method of 2-chlorine-3-methyl benzoic acid and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 90649-75-5 | CAS DataBase [chemicalbook.com]

- 7. 90649-75-5|this compound|BLD Pharm [bldpharm.com]

- 8. This compound|CAS 90649-75-5|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 9. fishersci.com [fishersci.com]

- 10. 2-Chloro-3-methylbenzoic acid(15068-35-6) 1H NMR [m.chemicalbook.com]

- 11. 3,5-Dimethylbenzoic acid | C9H10O2 | CID 10356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3,5-Dimethylbenzoic acid | 499-06-9 [chemicalbook.com]

- 13. tsapps.nist.gov [tsapps.nist.gov]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

Spectroscopic Profile of 2-Chloro-3,5-dimethylbenzoic Acid: A Predictive Technical Guide

Introduction

2-Chloro-3,5-dimethylbenzoic acid is a substituted aromatic carboxylic acid with potential applications in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its molecular structure is paramount for its effective utilization and for quality control during synthesis. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule's architecture.

This guide presents a predictive analysis of the spectroscopic data for this compound. As direct experimental data for this specific compound is not widely available in public databases, this document leverages established principles of spectroscopy and comparative data from structurally related analogs to forecast its spectral characteristics. This predictive approach serves as a valuable reference for researchers in identifying and characterizing this compound.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first visualize the molecule's structure. The substituents on the benzene ring—a carboxylic acid group, a chlorine atom, and two methyl groups—each influence the electronic environment and, consequently, the spectral output.

Caption: Molecular Structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The predicted IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the substituted aromatic ring.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale and Comparative Insights |

| ~2500-3300 | O-H stretch (Carboxylic Acid) | Broad | The hydrogen bonding in carboxylic acid dimers results in a very broad absorption band. This is a hallmark of carboxylic acids. |

| ~1700-1725 | C=O stretch (Carboxylic Acid) | Strong | The carbonyl group of the carboxylic acid will give a strong, sharp peak. Its position is influenced by the electronic effects of the aromatic ring. |

| ~1600, ~1475 | C=C stretch (Aromatic Ring) | Medium-Weak | These peaks are characteristic of the carbon-carbon stretching vibrations within the benzene ring. |

| ~1210-1320 | C-O stretch (Carboxylic Acid) | Medium | This band corresponds to the stretching of the carbon-oxygen single bond in the carboxylic acid group. |

| ~800-900 | C-H bend (Aromatic, out-of-plane) | Strong | The substitution pattern (1,2,3,5-tetrasubstituted) will influence the exact position of this C-H out-of-plane bending vibration. |

| ~700-800 | C-Cl stretch | Medium-Strong | The carbon-chlorine bond stretch is expected in this region. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The sample is brought into firm contact with the crystal using a pressure clamp. The IR spectrum is recorded, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio, over a range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is analyzed for the positions and intensities of the absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~10-13 | Singlet | 1H | COOH | The acidic proton of the carboxylic acid is typically a broad singlet in this downfield region. Its chemical shift can be concentration and solvent dependent. |

| ~7.5-7.8 | Singlet | 1H | Ar-H | The two aromatic protons are in different environments. The proton at C4 will be a singlet. |

| ~7.3-7.6 | Singlet | 1H | Ar-H | The proton at C6 will also be a singlet, likely with a slightly different chemical shift due to the different neighboring groups. |

| ~2.4 | Singlet | 3H | Ar-CH₃ | The methyl group at C3 is deshielded by the adjacent chlorine and carboxylic acid group. |

| ~2.3 | Singlet | 3H | Ar-CH₃ | The methyl group at C5 is expected to be at a slightly more upfield position compared to the C3-methyl. |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum indicates the number of chemically non-equivalent carbon atoms in the molecule.

Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale and Comparative Insights |

| ~170-175 | C=O | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield. |

| ~138-142 | Ar-C | Quaternary carbon attached to a methyl group (C3 and C5). |

| ~133-137 | Ar-C | Quaternary carbon attached to the chlorine atom (C2). |

| ~130-134 | Ar-CH | Aromatic methine carbons (C4 and C6). |

| ~128-132 | Ar-C | Quaternary carbon attached to the carboxylic acid group (C1). |

| ~20-22 | -CH₃ | The carbons of the two methyl groups. They may have slightly different chemical shifts. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to produce a spectrum with singlets for each carbon, simplifying interpretation.

-

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum Data

| m/z | Ion | Rationale |

| 184/186 | [M]⁺ | The molecular ion peak. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of about one-third of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope. |

| 169/171 | [M-CH₃]⁺ | Loss of a methyl radical. |

| 139 | [M-COOH]⁺ | Loss of the carboxylic acid group as a radical. |

| 111 | [M-COOH-CO]⁺ | Subsequent loss of carbon monoxide from the [M-COOH]⁺ fragment. |

Plausible Fragmentation Pathway

Caption: A simplified, plausible fragmentation pathway for this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in a high vacuum environment.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]⁺).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Conclusion

This technical guide provides a detailed, predictive overview of the key spectroscopic features of this compound. By analyzing the expected outcomes from IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry, researchers are equipped with a robust framework for the identification and structural confirmation of this compound. The provided protocols offer standardized methods for acquiring experimental data, which can then be compared against these predictions to validate the synthesis and purity of this compound.

2-Chloro-3,5-dimethylbenzoic acid molecular structure

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-3,5-dimethylbenzoic Acid

Abstract

This guide provides a comprehensive technical analysis of the molecular structure of this compound (CAS No. 90649-75-5). Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of data. It establishes a self-validating framework for structural elucidation by integrating predictive analysis based on foundational spectroscopic principles with data from analogous compounds. We will detail the anticipated outcomes from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing the causal logic behind these predictions. This approach serves as a robust methodology for confirming the identity and purity of this compound, offering field-proven insights into the practical application of analytical techniques for substituted aromatic carboxylic acids.

Introduction: A Versatile Chemical Building Block

This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring a sterically hindered carboxyl group flanked by a chlorine atom and a methyl group, along with an additional methyl group at the 5-position, makes it a valuable intermediate in synthetic chemistry. The specific arrangement of electron-withdrawing (chloro) and electron-donating (methyl) groups on the benzene ring modulates the reactivity of the carboxyl group and the aromatic system. This tailored electronic and steric profile is of significant interest in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and specialized agrochemicals, where precise molecular architecture is paramount for biological activity. This guide provides the foundational analytical knowledge required to confidently identify and utilize this compound in a research and development setting.

Compound Identification and Physicochemical Properties

A precise understanding of a compound begins with its fundamental identifiers and physical characteristics. The properties for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 90649-75-5 | [1] |

| Molecular Formula | C₉H₉ClO₂ | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| Canonical SMILES | CC1=CC(=C(C(=C1)C(=O)O)Cl)C | [1] |

| Physical Form | Solid | N/A |

A Plausible Synthetic Pathway: Oxidation of 2-Chloromesitylene

From a synthetic standpoint, the most direct and industrially scalable route to this compound is the selective oxidation of one methyl group of the readily available precursor, 2-Chloro-1,3,5-trimethylbenzene (also known as 2-Chloromesitylene).[2] Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid can effectively convert an activated benzylic methyl group into a carboxylic acid.[3]

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis via Oxidation

Causality: This protocol uses potassium permanganate, a powerful oxidizing agent that is effective for converting alkylbenzenes to carboxylic acids. The reaction is performed in an aqueous solution with heating to ensure sufficient reaction kinetics. A final acidification step is necessary to protonate the carboxylate salt formed in the basic oxidation medium.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-Chloro-1,3,5-trimethylbenzene (1 equivalent) in water.

-

Oxidant Addition: While stirring, add potassium permanganate (approx. 3-4 equivalents) portion-wise to the suspension. The addition should be controlled to manage the exothermic reaction.

-

Reflux: Heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.

-

Workup: Cool the reaction mixture to room temperature and filter to remove the MnO₂ precipitate.

-

Acidification: Transfer the clear filtrate to a beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid (HCl) until the solution is acidic (pH < 2), which will precipitate the crude this compound.

-

Isolation & Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Molecular Structure Elucidation: A Multi-Technique Approach

The definitive confirmation of the molecular structure is achieved by correlating data from multiple analytical techniques. Each method probes different aspects of the molecule's constitution, and together they provide an unambiguous structural assignment.

Caption: Integrated workflow for spectroscopic structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. For this compound, we predict the following signals:

-

Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically δ 11-13 ppm . This significant deshielding is characteristic of acidic protons.

-

Aromatic Protons (Ar-H): The molecule has two aromatic protons. Due to the symmetrical substitution pattern relative to the methyl groups at positions 3 and 5, these protons (at C4 and C6) are in very similar, though not identical, environments. They will appear as two closely spaced singlets or narrow doublets (due to small ⁴J meta-coupling) in the aromatic region, predicted around δ 7.2-7.5 ppm .

-

Methyl Protons (-CH₃): There are two distinct methyl groups.

-

C3-Methyl: This methyl group is ortho to the chlorine atom. The deshielding effect of the adjacent halogen will shift its signal slightly downfield. Expected as a singlet at approximately δ 2.4-2.5 ppm .

-

C5-Methyl: This methyl group is further from the electron-withdrawing groups. Expected as a singlet at approximately δ 2.3-2.4 ppm .

-

-

Integration: The relative integral areas of these peaks would be 1H : 2H : 3H : 3H.

The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the molecule's asymmetry, all 9 carbon atoms are chemically distinct and should produce separate signals.

-

Carboxyl Carbon (-COOH): Expected in the typical carboxylic acid range of δ 168-172 ppm .

-

Aromatic Carbons (Ar-C): Six distinct signals are expected.

-

C1 (ipso-COOH): Quaternary carbon, predicted around δ 130-133 ppm .

-

C2 (ipso-Cl): Quaternary carbon directly attached to chlorine, significantly deshielded, predicted around δ 134-137 ppm .[4]

-

C3 (ipso-CH₃): Quaternary carbon, predicted around δ 138-141 ppm .

-

C4 (C-H): Protonated carbon, predicted around δ 130-132 ppm .

-

C5 (ipso-CH₃): Quaternary carbon, predicted around δ 137-140 ppm .

-

C6 (C-H): Protonated carbon, predicted around δ 128-130 ppm .

-

-

Methyl Carbons (-CH₃): Two signals are expected in the aliphatic region, typically δ 19-22 ppm .

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Causality: Deuterated solvents are used as they are "invisible" in ¹H NMR spectra. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable and not rapidly exchanging.

-

Standard Addition: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at δ 0.00 ppm.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters on a 400 MHz or 500 MHz instrument are typically sufficient.[4]

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Caption: Predicted key bond vibrations for IR analysis.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

-

O-H Stretch: A very broad and strong absorption band from approximately 2500-3300 cm⁻¹ , characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.

-

C-H Stretches: Absorptions just above and below 3000 cm⁻¹. Aromatic C-H stretches appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches from the methyl groups appear in the 2850-2980 cm⁻¹ region.

-

C=O Stretch: A very strong, sharp absorption band around 1700-1725 cm⁻¹ . This is a highly diagnostic peak for the carbonyl group of the carboxylic acid.

-

C=C Stretches: Medium-intensity absorptions in the 1450-1600 cm⁻¹ region, corresponding to the vibrations of the aromatic ring.

-

C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically around 700-800 cm⁻¹ .

-

Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Causality: KBr is transparent to infrared radiation and provides a solid matrix to hold the sample.

-

Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Background Subtraction: Run a background spectrum of the empty sample compartment to subtract interferences from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and gives insight into its structure through analysis of its fragmentation patterns.

-

Molecular Ion (M⁺): The molecular formula is C₉H₉ClO₂ with a molecular weight of 184.62 g/mol . The mass spectrum will show a molecular ion peak at m/z 184 .

-

Isotope Pattern: Chlorine has two common isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, a characteristic M+2 peak will be observed at m/z 186 with an intensity that is approximately one-third (24.2 / 75.8 ≈ 32%) of the M⁺ peak at m/z 184. This pattern is a definitive indicator of the presence of a single chlorine atom.[5]

-

Key Fragmentations:

-

[M - OH]⁺: Loss of a hydroxyl radical (17 Da) from the molecular ion is a common fragmentation for carboxylic acids, leading to a strong peak at m/z 167 (and a corresponding isotope peak at m/z 169). This fragment is a stable acylium ion.

-

[M - COOH]⁺: Loss of the entire carboxyl group (45 Da) would result in a fragment at m/z 139 (and m/z 141).

-

Further Fragmentation: The acylium ion (m/z 167) can further lose carbon monoxide (CO, 28 Da) to give a fragment at m/z 139 .[6]

-

Conclusion

The molecular structure of this compound can be unequivocally confirmed through a synergistic application of modern analytical techniques. The predicted ¹H and ¹³C NMR spectra define the precise carbon-hydrogen framework and the unique chemical environment of each atom. Infrared spectroscopy validates the presence of key functional groups—the carboxylic acid, aromatic ring, and C-Cl bond—through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the molecular weight and the presence of a single chlorine atom via the distinct M⁺/M+2 isotopic pattern, while its fragmentation provides corroborating structural evidence. This multi-faceted, self-validating approach ensures the identity and integrity of the compound, providing a solid foundation for its application in advanced chemical synthesis.

References

- 1. 90649-75-5|this compound|BLD Pharm [bldpharm.com]

- 2. Mesityl Chloride | C9H11Cl | CID 15462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]

- 4. rsc.org [rsc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Solubility of 2-Chloro-3,5-dimethylbenzoic Acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in various stages of research, development, and manufacturing. This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of 2-Chloro-3,5-dimethylbenzoic acid (CAS No. 90649-75-5) in organic solvents. Recognizing the scarcity of publicly available experimental data for this specific compound, this document serves as a foundational manual for researchers, chemists, and drug development professionals. It details the theoretical underpinnings of solubility, presents robust, step-by-step experimental protocols, and explains the causality behind methodological choices to ensure the generation of reliable and reproducible data.

Introduction: The Critical Role of Solubility

In the fields of medicinal chemistry and process development, solubility is not merely a physical constant but a cornerstone of success. For a compound like this compound, which serves as a potential building block in the synthesis of more complex molecules, understanding its solubility profile is paramount for:

-

Reaction Kinetics and Purity: Ensuring the compound is fully dissolved in a reaction solvent is crucial for achieving optimal reaction rates and minimizing side-product formation.

-

Purification and Crystallization: Solubility differences between a compound and its impurities are exploited during crystallization, a primary method for purification. Precise solubility data allows for the rational selection of solvent/anti-solvent systems and the maximization of yield.

-

Formulation Development: In drug development, the solubility of an API directly impacts its bioavailability. Poor solubility can be a major hurdle, requiring advanced formulation strategies.

-

Analytical Method Development: Creating reliable analytical methods, such as those using High-Performance Liquid Chromatography (HPLC), requires the selection of appropriate solvents in which the analyte is fully soluble.

This guide provides the necessary theoretical and practical tools to empower researchers to generate this vital data in-house.

Physicochemical Profile of this compound

Before delving into solubility determination, it is essential to understand the intrinsic properties of the molecule, as they dictate its interactions with various solvents.

The structure of this compound features a carboxylic acid group, which is polar and capable of acting as a hydrogen bond donor and acceptor. The benzene ring, along with the two methyl groups and the chlorine atom, contributes to the molecule's lipophilicity and van der Waals interactions. The ortho-substituted chlorine atom can also influence the acidity of the carboxylic proton through inductive effects.

| Property | Value / Predicted Value | Significance for Solubility |

| CAS Number | 90649-75-5 | Unique identifier for the exact chemical substance. |

| Molecular Formula | C₉H₉ClO₂ | Provides the elemental composition. |

| Molecular Weight | 184.62 g/mol | Used for converting between mass and molar concentrations. |

| Melting Point | 138.3 - 139.9 °C[1] | A high melting point suggests strong crystal lattice energy, which must be overcome by solvent interactions for dissolution to occur. |

| Predicted pKa | ~3.5 - 4.0 | The carboxylic acid group is weakly acidic. The compound will be predominantly in its neutral, less water-soluble form at pH values below its pKa. Solubility in protic solvents can be influenced by acid-base interactions. |

| Predicted XLogP3 | ~2.8 - 3.0 | This value indicates a moderate degree of lipophilicity ("oil-loving"). The molecule is expected to have limited solubility in water but favorable solubility in many organic solvents. |

Note: Predicted pKa and XLogP3 values are estimations based on computational models for substituted benzoic acids. While highly useful, experimental verification is recommended. Studies on similar substituted benzoic acids have demonstrated that modern computational models can predict pKa values with a mean absolute error of less than 0.5 units, providing a strong theoretical basis for these estimates[2][3].

Theoretical Framework: Predicting Solubility

While experimental measurement is the gold standard, theoretical models provide a powerful predictive framework for solvent selection, saving significant time and resources.

The Principle of "Like Dissolves Like"

This fundamental concept states that substances with similar intermolecular forces are likely to be soluble in one another.

-

Polar Solvents (e.g., methanol, ethanol) will effectively solvate the polar carboxylic acid group through hydrogen bonding and dipole-dipole interactions.

-

Non-Polar Solvents (e.g., hexane, toluene) will interact primarily with the aromatic ring and alkyl groups through weaker London dispersion forces.

-

Polar Aprotic Solvents (e.g., acetone, DMSO, ethyl acetate) offer a balance, with dipole-dipole interactions but without the ability to donate hydrogen bonds.

Hansen Solubility Parameters (HSP)

HSP provides a more quantitative application of "like dissolves like." Every molecule and solvent is assigned three parameters (in MPa⁰.⁵) that quantify its cohesive energy:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar (dipole-dipole) forces.

-

δH: Energy from hydrogen bonding.

The principle is that solvents with HSP values close to those of the solute will be effective at dissolving it. A "solubility sphere" can be determined for the solute; solvents whose parameters fall within this sphere are considered "good" solvents. Determining the HSP for this compound involves systematically testing its solubility in a range of solvents with known HSP values[4].

Experimental Gold Standard: The Shake-Flask Method

The most reliable and widely accepted method for determining equilibrium solubility is the shake-flask method[5][6]. It directly measures the saturation concentration of a compound in a solvent at a specific temperature.

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of this compound at a constant temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Quantification instrument (e.g., UV-Vis spectrophotometer or HPLC system)

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment. This confirms that the solution is saturated.

-

Solvent Addition: Add a known volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C). Agitate the mixture at a constant speed for a predetermined period.

-

Causality & Trustworthiness: Equilibrium must be reached for the measurement to be valid. A common pitfall is insufficient equilibration time. To validate this, run parallel experiments and sample at different time points (e.g., 24, 48, and 72 hours). The solubility value is considered reliable when it no longer changes between time points[7].

-

-

Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial.

-

Causality & Trustworthiness: Filtration is a critical step to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility. The filter material (e.g., PTFE) should be chosen to be chemically compatible with the solvent and have low analyte binding.

-

-

Dilution: Accurately dilute the filtered saturate with the same solvent to a concentration that falls within the linear range of the analytical method. A precise dilution factor is essential for an accurate final calculation.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method, such as UV-Vis spectroscopy or HPLC.

Visualization of the Shake-Flask Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Quantification: UV-Vis Spectroscopy

For compounds with a UV chromophore, like this compound, UV-Vis spectroscopy is a rapid and accessible quantification method[1].

Protocol for Calibration:

-

Prepare a stock solution of known concentration by accurately weighing the compound and dissolving it in a volumetric flask with the solvent of interest.

-

Create a series of at least five standard solutions of decreasing concentration via serial dilution from the stock solution.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

-

Plot a graph of absorbance versus concentration.

-

Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a trustworthy calibration curve.

-

Use this equation to calculate the concentration of the diluted, filtered sample from its measured absorbance.

Advanced Method: Potentiometric Titration

For an ionizable compound like a carboxylic acid, potentiometric titration offers a powerful method to determine not only its solubility but also its pKa[3]. This is particularly useful for understanding pH-dependent solubility profiles.

Principle: The method involves titrating a saturated solution of the weak acid with a strong base (e.g., NaOH). By monitoring the pH change, one can determine the total concentration of the dissolved acid. When performed correctly, this technique can precisely establish the intrinsic solubility (S₀), which is the solubility of the neutral form of the molecule.

Logical Flow of Potentiometric Solubility Determination

Caption: Logical workflow for solubility determination via potentiometric titration.

Data Reporting and Interpretation

All experimentally determined solubility data should be meticulously recorded. The following table provides a template for organizing results.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Solvent Polarity Index |

| Methanol | 25.0 | 5.1 | ||

| Ethanol | 25.0 | 4.3 | ||

| Acetone | 25.0 | 5.1 | ||

| Ethyl Acetate | 25.0 | 4.4 | ||

| Toluene | 25.0 | 2.4 | ||

| Hexane | 25.0 | 0.1 | ||

| Dichloromethane | 25.0 | 3.1 | ||

| Add other solvents |

Interpretation: Upon generating the data, analyze the trends. It is expected that this compound will show higher solubility in polar solvents like alcohols and acetone, moderate solubility in esters and chlorinated solvents, and low solubility in non-polar aliphatic solvents like hexane. Correlating these findings with the theoretical frameworks of "like dissolves like" and Hansen Solubility Parameters provides a comprehensive understanding of the compound's behavior.

Conclusion

Determining the solubility of this compound in organic solvents is a foundational task for its effective use in research and development. While specific data for this compound is not widely published, this guide provides the authoritative experimental and theoretical framework necessary for its determination. By employing the robust shake-flask method with validated analytical quantification, or advanced techniques like potentiometric titration, researchers can generate the high-quality, reliable data essential for process optimization, formulation, and discovery. A systematic approach grounded in the principles of physical chemistry is the key to successfully characterizing this and other novel chemical entities.

References

- 1. 90649-75-5 | CAS DataBase [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 2-Chloro-3-methoxybenzoic acid | C8H7ClO3 | CID 16218063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 90649-75-5|this compound|BLD Pharm [bldpharm.com]

- 7. 2-Chloro-4,5-dimethylbenzoic acid | CAS#:15089-74-4 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to the Melting Point of 2-Chloro-3,5-dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the melting point of 2-Chloro-3,5-dimethylbenzoic acid (CAS No. 90649-75-5), a key physicochemical property essential for its identification, purity assessment, and formulation development. This document moves beyond a simple statement of the melting point to delve into the principles of its determination, factors influencing its value, and its role in the broader context of chemical characterization.

Introduction: The Significance of a Sharp Melting Point

In the realm of pharmaceutical and chemical sciences, the melting point is a fundamental thermal property that signifies the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity; impurities tend to depress and broaden the melting range. Therefore, the accurate determination of the melting point of this compound is not merely a routine measurement but a critical first step in its quality control and characterization.

Physicochemical Properties of this compound and Its Isomers

Understanding the physicochemical properties of a compound requires not only knowledge of its specific attributes but also a comparative analysis with structurally related molecules. The position of substituents on the aromatic ring can significantly influence physical properties like the melting point due to differences in molecular symmetry, intermolecular forces, and crystal packing efficiency.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 90649-75-5 | C₉H₉ClO₂ | 184.62 | 138.3 - 139.9 [1] |

| 2-Chloro-3-methylbenzoic acid | 15068-35-6 | C₈H₇ClO₂ | 170.59 | 142 - 144 |

| 2-Chloro-4,5-dimethylbenzoic acid | 15089-74-4 | C₉H₉ClO₂ | 184.62 | Not available |

| 3,5-Dimethylbenzoic acid | 499-06-9 | C₉H₁₀O₂ | 150.17 | 168 - 172 |

| 2,5-Dimethylbenzoic acid | 610-72-0 | C₉H₁₀O₂ | 150.17 | 131 - 135 |

The melting point of this compound is reported to be in the range of 138.3-139.9°C[1]. This value is a critical benchmark for its identification and purity assessment.

Authoritative Protocol for Melting Point Determination: The Capillary Method

The capillary melting point method is a widely accepted and accessible technique for determining the melting point of a solid crystalline substance. The following protocol is a self-validating system designed to ensure accuracy and reproducibility.

Principle

A small, finely powdered sample of the substance is packed into a capillary tube and heated in a controlled manner. The temperature at which the substance is observed to melt is recorded as the melting point range.

Apparatus and Materials

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

This compound sample (finely powdered and dry)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated) or digital temperature probe

Step-by-Step Experimental Protocol

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as moisture can depress the melting point.

-

Grind a small amount of the sample into a fine powder using a clean, dry mortar and pestle. This ensures uniform heat distribution.

-

-

Loading the Capillary Tube:

-

Press the open end of a capillary tube into the powdered sample.

-

Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.

-

The packed sample height should be approximately 2-3 mm. A larger sample size can lead to a broader melting range.

-

-

Melting Point Determination:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Preliminary Measurement (Optional but Recommended): Heat the sample at a rapid rate (e.g., 10-20°C per minute) to get an approximate melting point. This will inform the rate of heating for the accurate measurement.

-

Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Insert a new capillary tube with the sample.

-

Heat the sample at a slow, controlled rate of 1-2°C per minute. A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.

-

Record the Melting Range:

-

T₁ (Onset of Melting): The temperature at which the first drop of liquid appears.

-

T₂ (Completion of Melting): The temperature at which the entire sample has turned into a clear liquid.

-

-

The melting point is reported as the range T₁ - T₂.

-

-

Confirmation:

-

Repeat the measurement with a fresh sample to ensure the result is reproducible.

-

Causality Behind Experimental Choices

-

Fine Powder: Ensures efficient and uniform heat transfer throughout the sample.

-

Small Sample Size: Minimizes thermal gradients within the sample, leading to a sharper, more accurate melting range.

-

Slow Heating Rate: Allows the temperature of the sample and the thermometer to equilibrate, preventing an overestimation of the melting point.

Advanced Method: Differential Scanning Calorimetry (DSC)

For higher precision and a more in-depth understanding of thermal transitions, Differential Scanning Calorimetry (DSC) is the method of choice.

Principle of DSC

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. When the sample melts, it absorbs energy (an endothermic process), which is detected as a change in the heat flow. The resulting peak on the DSC thermogram provides the melting point (typically taken as the onset or peak of the endotherm) and the enthalpy of fusion.

Advantages of DSC

-

High Accuracy and Precision: Provides highly reproducible melting point data.

-

Quantitative Information: Measures the enthalpy of fusion (ΔHfus), which is related to the degree of crystallinity.

-

Small Sample Size: Requires only a few milligrams of the sample.

-

Polymorph Identification: Can be used to identify different crystalline forms (polymorphs) of a substance, which may exhibit different melting points.

Influence of Impurities and Polymorphism

The Effect of Impurities

Impurities disrupt the crystal lattice of a solid, which generally leads to a depression of the melting point and a broadening of the melting range. This phenomenon, known as melting point depression, is a colligative property and is the basis for using the melting point as a criterion for purity.

-

Starting materials: Unreacted 1-chloro-2,4-dimethylbenzene or other precursors.

-

Isomers: Other isomers of chloro-dimethylbenzoic acid formed during the synthesis.

-

By-products: Compounds formed from side reactions.

-

Solvents: Residual solvents from the reaction or purification process.

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different physical properties, including different melting points. It is crucial for drug development professionals to be aware of potential polymorphism, as different forms can have different solubilities, dissolution rates, and bioavailability. If multiple melting points are observed for a highly pure sample of this compound, the presence of different polymorphs should be investigated.

Spectroscopic Characterization (Illustrative)

While specific spectroscopic data for this compound is not available in the searched resources, the following provides an illustration of the expected spectral features based on its structure and data from related compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show signals for the aromatic protons and the two methyl groups. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern on the benzene ring. The two methyl groups would likely appear as singlets.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct signals for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methyl carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. A strong absorption around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl group.

-

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (184.62 g/mol ). The isotopic pattern of the molecular ion peak, with a characteristic M+2 peak approximately one-third the intensity of the molecular ion peak, would confirm the presence of one chlorine atom.

Visualizations

Chemical Structure

References